molecular formula C15H33O3Si B14341275 CID 53751183

CID 53751183

Cat. No.: B14341275
M. Wt: 289.51 g/mol
InChI Key: PJWLTPSAFXKTEA-UHFFFAOYSA-N
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Description

Tris[(2-methylbutan-2-yl)oxy]silane is a chemical compound with the molecular formula C15H34O3Si. It is a silane derivative, characterized by the presence of three 2-methylbutan-2-yloxy groups attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris[(2-methylbutan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with 2-methylbutan-2-ol in the presence of a base. The reaction proceeds via the formation of intermediate silanols, which are subsequently converted to the desired silane compound. The general reaction can be represented as follows:

SiCl4+3C5H12OSi(OC5H11)3+3HCl\text{SiCl}_4 + 3 \text{C}_5\text{H}_{12}\text{O} \rightarrow \text{Si}(\text{OC}_5\text{H}_{11})_3 + 3 \text{HCl} SiCl4​+3C5​H12​O→Si(OC5​H11​)3​+3HCl

Industrial Production Methods

In industrial settings, the production of Tris[(2-methylbutan-2-yl)oxy]silane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tris[(2-methylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The 2-methylbutan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acids are commonly employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .

Scientific Research Applications

Tris[(2-methylbutan-2-yl)oxy]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris[(2-methylbutan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen and other electronegative elements, facilitating its use in the synthesis of complex molecules. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Tris[(2-methyl-3-butyn-2-yl)oxy]silane: Similar in structure but contains an additional alkyne group.

    Tris(tert-butoxy)silane: Contains tert-butoxy groups instead of 2-methylbutan-2-yloxy groups.

    Methyl{tris[(2-methyl-3-butyn-2-yl)oxy]}silane: Similar but with a methyl group attached to the silicon atom

Uniqueness

Tris[(2-methylbutan-2-yl)oxy]silane is unique due to its specific combination of 2-methylbutan-2-yloxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .

Properties

Molecular Formula

C15H33O3Si

Molecular Weight

289.51 g/mol

InChI

InChI=1S/C15H33O3Si/c1-10-13(4,5)16-19(17-14(6,7)11-2)18-15(8,9)12-3/h10-12H2,1-9H3

InChI Key

PJWLTPSAFXKTEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)O[Si](OC(C)(C)CC)OC(C)(C)CC

Origin of Product

United States

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